![molecular formula C17H18N4O4S2 B2746998 4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide CAS No. 851978-30-8](/img/structure/B2746998.png)
4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide
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Overview
Description
Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles can be greatly affected by substituents on a particular position of the thiazole ring .
Synthesis Analysis
Thiazoles can be synthesized by coupling substituted 2-amino benzothiazoles with other compounds .Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms . They resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Chemical Reactions Analysis
The chemical reactions of thiazoles can be monitored by techniques like thin layer chromatography (TLC) .Physical And Chemical Properties Analysis
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . They have a clear pale yellow color and a boiling point of 116–118°C .Scientific Research Applications
Anti-Inflammatory Properties
Compounds with a benzothiazole ring, such as the one , have been found to possess anti-inflammatory properties . These compounds have been synthesized and evaluated for their anti-inflammatory activity. Among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring showed the highest IC 50 values for COX-1 inhibition .
Antioxidant Activity
Thiazole derivatives, including those with a benzothiazole ring, have been found to exhibit antioxidant activity . This property makes them useful in the treatment of diseases caused by oxidative stress.
Analgesic Activity
Thiazole derivatives have been found to possess analgesic activity . This means they can be used in the management of pain.
Antimicrobial Activity
Compounds with a benzothiazole ring have been found to possess antimicrobial properties . They can be used in the treatment of various bacterial infections.
Antitumor or Cytotoxic Activity
Benzothiazole derivatives have been found to possess antitumor or cytotoxic activity . They have been tested against various cancer cell lines, including an oestrogen receptor positive human breast adenocarcinoma cell line (MCF7) .
Quorum Sensing Inhibition
Benzothiazole derivatives have been found to inhibit quorum sensing . Quorum sensing is a mechanism that bacteria use to coordinate behaviors such as biofilm formation and virulence production. Inhibiting quorum sensing can help in the treatment of bacterial infections.
Antiviral Activity
Thiazole derivatives have been found to possess antiviral activity . This makes them potential candidates for the development of new antiviral drugs.
Neuroprotective Activity
Thiazole derivatives have been found to possess neuroprotective activity . This means they can be used in the treatment of neurodegenerative diseases.
Mechanism of Action
Target of Action
Thiazole derivatives, such as this compound, have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
For instance, some thiazole derivatives have been found to inhibit cyclooxygenases (COX-1, COX-2), enzymes involved in inflammation .
Biochemical Pathways
For example, the inhibition of cyclooxygenases can affect the synthesis of prostaglandins, leading to anti-inflammatory effects .
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the bioavailability of the compound.
Result of Action
Given the diverse biological activities of thiazole derivatives, the compound may induce a variety of cellular responses, such as anti-inflammatory effects due to the inhibition of cyclooxygenases .
Future Directions
properties
IUPAC Name |
4-[[(4-methoxy-1,3-benzothiazol-2-yl)amino]carbamoyl]-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S2/c1-21(2)27(23,24)12-9-7-11(8-10-12)16(22)19-20-17-18-15-13(25-3)5-4-6-14(15)26-17/h4-10H,1-3H3,(H,18,20)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSICXHQIBGQAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NNC2=NC3=C(C=CC=C3S2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide |
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